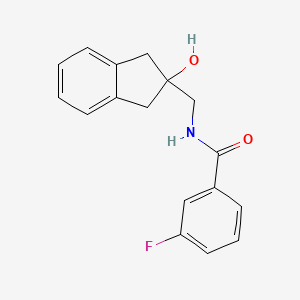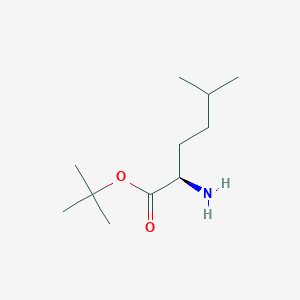![molecular formula C15H20N4O2 B2737350 cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2210049-01-5](/img/structure/B2737350.png)
cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, a morpholino group, and a 6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The morpholino group is a six-membered ring containing an oxygen and a nitrogen atom. The 6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl group is a bicyclic structure containing a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The strained cyclopropyl ring may be prone to ring-opening reactions. The morpholino group could potentially participate in reactions involving the nitrogen atom. The pyrimidine ring could undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Factors that could influence its properties include its size, shape, charge distribution, and the polarity of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Potential Imaging Applications
Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone and its derivatives have been investigated for their potential in medical imaging, particularly in positron emission tomography (PET) for Parkinson's disease. A study detailed the synthesis of [11C]HG-10-102-01, a compound designed for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis involved multiple steps, including O-[11C]methylation, to achieve a radiochemical yield suitable for PET imaging applications. This process underscores the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Advanced Organic Synthesis
Research on cyclopropyl and morpholino-containing compounds extends into the realm of advanced organic synthesis. For instance, studies have demonstrated the utility of these compounds in synthesizing variously substituted tetrahydroquinazolinone derivatives through Diels-Alder reactions, highlighting their role in constructing complex molecular architectures with potential therapeutic applications (Suryakanta Dalai et al., 2006).
Antimicrobial and Antibacterial Activity
Compounds featuring cyclopropyl and morpholino groups have been explored for their antimicrobial properties. A particular study focused on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, revealing that these compounds exhibit appreciable antibacterial activity. Such findings indicate the potential of this compound derivatives in the development of new antimicrobial agents (Ram C. Merugu et al., 2010).
Potential in Cancer Research
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one has been documented as an important step in creating biologically active compounds, particularly in cancer research. This intermediate is crucial for developing small molecule inhibitors with anticancer properties, emphasizing the compound's significance in discovering new therapeutic agents (Linxiao Wang et al., 2016).
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. Compounds containing pyrimidine rings are found in many pharmaceuticals and agrochemicals, so it’s possible that this compound could have applications in these areas .
Propiedades
IUPAC Name |
cyclopropyl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-3-4-11)19-5-1-2-12-10-16-15(17-13(12)19)18-6-8-21-9-7-18/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRGJVJXGTNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2737268.png)

![N-(3,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737270.png)

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)
![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide](/img/structure/B2737287.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)
